molecular formula C16H14F2N3O4S- B1258910 Pantoprazole(1-)

Pantoprazole(1-)

Cat. No. B1258910
M. Wt: 382.4 g/mol
InChI Key: HEYBXKVTQOEUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantoprazole(1-) is a member of benzimidazoles. It is a conjugate base of a pantoprazole.

Scientific Research Applications

Pantoprazole's Pharmacodynamics and Clinical Efficacy

Pantoprazole is recognized for its pharmacological properties as an irreversible proton pump inhibitor. It effectively reduces gastric acid secretion, showing superior performance compared to ranitidine and equivalence to omeprazole in treating acute peptic ulcer and reflux oesophagitis. Its rapid alleviation of duodenal ulcer pain and efficacy in H. pylori eradication, combined with minimal drug interaction risk, underline its clinical utility (Fitton & Wiseman, 1996).

Dosing and Serum Gastrin Influence

Pantoprazole's dose-dependent increase in intragastric pH and serum gastrin levels is evident. An optimal dose of 40 mg/day is highlighted, considering its significant impact on acid-related diseases and the comparable rise in median serum gastrin concentrations to other proton pump inhibitors. These findings suggest a moderate hypergastrinaemia during treatment, which is clinically manageable (Londong, 1994).

Chemical Properties and Analytical Methods

The substance's chemical nature, including its solubility in water and ethyl alcohol, alongside analytical techniques such as spectrophotometry and HPLC for assessing purity and content, underscore its intricate pharmacological profile. The instability of pantoprazole necessitates careful consideration in formulation development (Shelekhova et al., 2020).

Clinical Application Insights

Pantoprazole has been extensively studied in various clinical contexts, including peptic ulcer and reflux esophagitis treatment. Its efficacy in these settings, combined with its excellent safety profile and minimal interaction potential with other medications, positions it as a valuable therapeutic agent (Bardou & Martin, 2008).

properties

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYBXKVTQOEUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3O4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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